REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C[Si]([N:15]=[C:16]=[O:17])(C)C>C(O)(C)C>[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:16]([NH2:15])=[O:17])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCNCC2
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred overnight before the volatiles
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCN(CC2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |